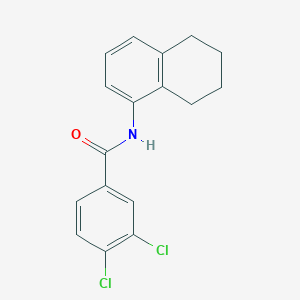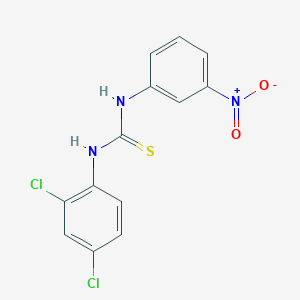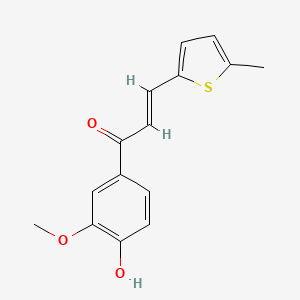![molecular formula C21H25N3O4 B5799603 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMB-H, and it is a hydrazone derivative of the butanamide class. The synthesis of DMB-H involves the reaction of 3,5-dimethoxybenzoyl hydrazine with 2,3-dimethylbutyryl chloride.
作用機序
The mechanism of action of DMB-H is not fully understood. However, studies have shown that it works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β can lead to the activation of several signaling pathways that can have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
DMB-H has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce the migration and invasion of cancer cells. In addition, DMB-H has neuroprotective effects and can reduce the accumulation of amyloid-beta plaques in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMB-H has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to using DMB-H in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on DMB-H. One area of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, researchers can also explore the potential use of DMB-H in other areas of research, such as inflammation and diabetes.
合成法
The synthesis of DMB-H involves the reaction of 3,5-dimethoxybenzoyl hydrazine with 2,3-dimethylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure form of DMB-H.
科学的研究の応用
DMB-H has several potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that DMB-H has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells. DMB-H has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and can reduce the accumulation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-7-6-8-19(15(13)3)22-20(25)9-14(2)23-24-21(26)16-10-17(27-4)12-18(11-16)28-5/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAARZVKKYMPIQ-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)
